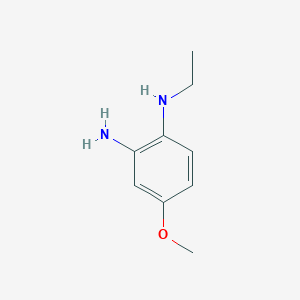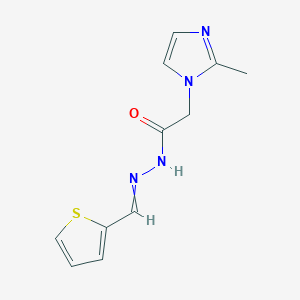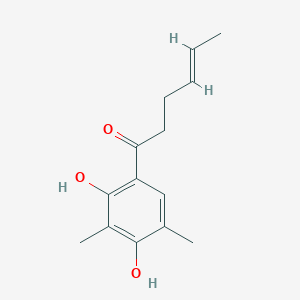
Dihydrosorbicillin
Descripción general
Descripción
Dihydrosorbicillin is a secondary metabolite belonging to the sorbicillinoid family, which are hexaketide compounds produced by various fungi, including Penicillium chrysogenum and Trichoderma reesei . These compounds are known for their complex bicyclic and tricyclic frameworks and are often highly oxygenated . This compound, specifically, is a derivative of sorbicillin and plays a crucial role in the biosynthesis of other sorbicillinoids .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of dihydrosorbicillin involves the fermentation of fungi such as Penicillium chrysogenum . The process begins with the inoculation of fungal spores into a liquid medium, followed by incubation under specific conditions (28-30°C with shaking at 150-200 rpm) . The fermentation process typically lasts for 3-10 days, after which the compound is isolated and purified using mass-directed purification techniques .
Industrial Production Methods: Industrial production of this compound follows similar fermentation processes but on a larger scale. The fungi are grown in large bioreactors, and the conditions are optimized to maximize yield. The compound is then extracted and purified using advanced chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions: Dihydrosorbicillin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form dihydrosorbicillinol.
Reduction: It can be reduced to form sorbicillin.
Substitution: Various substitution reactions can occur, leading to the formation of different sorbicillinoid derivatives.
Common Reagents and Conditions:
Major Products:
Oxidation: Dihydrosorbicillinol.
Reduction: Sorbicillin.
Aplicaciones Científicas De Investigación
Dihydrosorbicillin has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various sorbicillinoid derivatives.
Biology: It is used to study the biosynthesis pathways of secondary metabolites in fungi.
Medicine: this compound and its derivatives have shown potential antimicrobial and anticancer activities.
Industry: It is used in the production of pigments and food colorants due to its vibrant yellow color.
Mecanismo De Acción
The mechanism of action of dihydrosorbicillin involves its conversion to other sorbicillinoids through enzymatic reactions. The key enzymes involved are polyketide synthases (SorA and SorB) and FAD-dependent monooxygenase (SorC) . These enzymes facilitate the oxidative dearomatisation and reduction processes, leading to the formation of various sorbicillinoid derivatives .
Comparación Con Compuestos Similares
Sorbicillin: The parent compound of dihydrosorbicillin.
Dihydrosorbicillinol: An oxidized form of this compound.
Sorbicillinol: Another derivative formed through oxidation.
Uniqueness: this compound is unique due to its role as an intermediate in the biosynthesis of various sorbicillinoids.
Propiedades
IUPAC Name |
(E)-1-(2,4-dihydroxy-3,5-dimethylphenyl)hex-4-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-4-5-6-7-12(15)11-8-9(2)13(16)10(3)14(11)17/h4-5,8,16-17H,6-7H2,1-3H3/b5-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBOFNUXGPKLIK-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCCC(=O)C1=C(C(=C(C(=C1)C)O)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CCC(=O)C1=C(C(=C(C(=C1)C)O)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79950-82-6 | |
| Record name | Dihydrosorbicillin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079950826 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIHYDROSORBICILLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5UQ4Q5HUQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



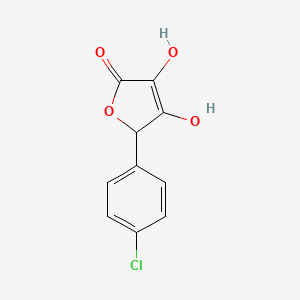

![1H-Imidazole, 1-[2-(2-methoxyethoxy)ethyl]-](/img/structure/B3285163.png)
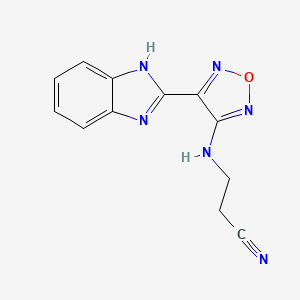

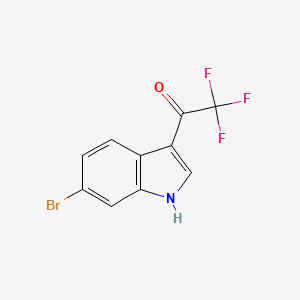
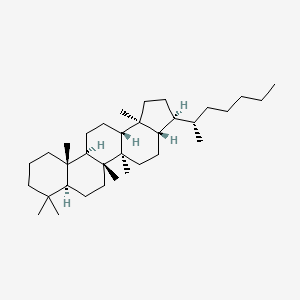
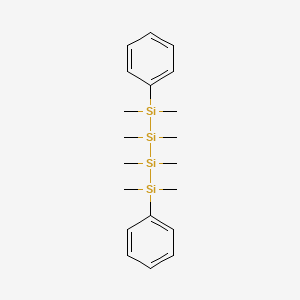

![2,6-Dimethylthieno[2,3-D]pyrimidin-4-OL](/img/structure/B3285193.png)

